FXa Inhibitory Potency: BMS-344577 Maintains Nanomolar Activity vs. Lead Compound 22
BMS-344577 (compound 36) demonstrates potent Factor Xa inhibition comparable to its predecessor, compound 22, with an IC50 of 9 nM [1]. This potency is critical as it demonstrates that the structural modifications made to eliminate CYP3A4 liability did not come at the cost of target engagement [1].
| Evidence Dimension | Human Factor Xa Inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Compound 22: 4 nM |
| Quantified Difference | 2.25-fold less potent |
| Conditions | In vitro enzyme assay using synthetic substrate S-2222 in human plasma [1]. |
Why This Matters
This data confirms that BMS-344577 retains potent on-target activity while its selectivity and safety profile are vastly improved, making it a superior tool compound for studies requiring a balanced FXa inhibitor.
- [1] Shi Y, Li C, O'Connor SP, Zhang J, Shi M, Bisaha SN, Wang Y, Sitkoff D, Pudzianowski AT, Huang C, Klei HE, Kish K, Yanchunas J Jr, Liu EC, Hartl KS, Seiler SM, Steinbacher TE, Schumacher WA, Atwal KS, Stein PD. Aroylguanidine-based factor Xa inhibitors: the discovery of BMS-344577. Bioorg Med Chem Lett. 2009 Dec 15;19(24):6882-9. View Source
